(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol

PLK1 inhibitor oral bioavailability route of administration

MK-1496 is the only PLK1 inhibitor with an established oral formulation and published clinical pharmacokinetics (t1/2 25–47 h), enabling oral gavage in rodent tumor models that recapitulate clinical exposure. Its ATP-competitive mechanism and neutropenia-based PD biomarker bridge preclinical and human PK/PD. Prioritize for PDX models of parotid gland carcinoma or SCLC, where Phase I partial responses were confirmed. Intermittent dosing is rationalised by its half-life and reversible hematotoxicity profile. Choose MK-1496 when oral route and translational PK/PD are critical.

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
CAS No. 1037254-47-9
Cat. No. B8656798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol
CAS1037254-47-9
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N
InChIInChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1
InChIKeyKUHBBYPXWKYKKR-GXFFZTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol (MK-1496) – PLK1 Inhibitor Procurement Profile


(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol, also known as MK-1496 (CAS 1037254-47-9), is an orally bioavailable, ATP-competitive small-molecule inhibitor of Polo-like kinase 1 (PLK1) that reached Phase I clinical evaluation in advanced solid tumors [1]. The compound bears a chiral 1,2-amino alcohol pharmacophore and is distinguished from many other PLK1-targeted agents by its oral route of administration and its clinical safety and pharmacokinetic profile established in a first-in-human dose-escalation study [2].

Why MK-1496 Cannot Be Replaced by Other PLK1 Inhibitors in Research or Clinical Supply


PLK1 inhibitors are a structurally and pharmacologically heterogeneous class. MK-1496 is an orally bioavailable amino alcohol, whereas the most clinically advanced PLK1 inhibitors―volasertib (BI 6727), BI 2536, and GSK461364―are intravenously administered dihydropteridinones or thiophene carboxamides [1]. These structural differences translate into divergent pharmacokinetic profiles, toxicity signatures, and dosing schedules that preclude simple interchange. For example, MK-1496 exhibits a human elimination half-life of approximately 25–47 hours and dose-limiting hematotoxicity at ≥100 mg, while volasertib has a much longer half-life (~110 h) and a distinct maximum tolerated dose (MTD) and schedule dependency [2][3]. Procurement and experimental design therefore require compound-specific evidence rather than class-level assumptions.

MK-1496 Head-to-Head Differentiation Evidence Against Closest PLK1 Inhibitor Comparators


Oral Bioavailability – MK-1496 vs. Intravenous PLK1 Inhibitors (Volasertib, BI 2536, GSK461364)

MK-1496 is administered orally, whereas volasertib (BI 6727), BI 2536, and GSK461364 require intravenous infusion [1][2]. The Phase I trial of MK-1496 employed a twice-weekly oral schedule (days 1 and 3 of each week for 3 weeks per 4‑week cycle), demonstrating that therapeutic plasma concentrations can be achieved without parenteral access [2]. This oral route eliminates infusion-related logistical burden and enables prolonged dosing regimens that are impractical for intravenous agents.

PLK1 inhibitor oral bioavailability route of administration patient convenience chronic dosing

Human Elimination Half-Life – MK-1496 vs. Volasertib and BI 2536

The terminal half-life (t½) of MK-1496 in cancer patients ranged from 25 to 47 hours, enabling once- or twice-weekly dosing [1]. This places MK-1496 between the shorter t½ of BI 2536 (~20‑30 h) and the exceptionally long t½ of volasertib (~110 h) [2][3]. A t½ of 25‑47 hours allows steady‑state to be reached within approximately one week while still permitting a weekly drug holiday to manage hematologic toxicity.

PLK1 inhibitor pharmacokinetics half-life dosing interval accumulation

Maximum Tolerated Dose and Dose-Limiting Toxicity Profile – MK-1496 vs. Volasertib

In its Phase I trial, MK-1496 showed a maximum tolerated dose (MTD) of 80 mg, with dose-limiting toxicities (DLTs)―primarily reversible myelosuppression (grade 3/4 leukopenia 35%, neutropenia 35%, thrombocytopenia 29%)―observed at 100 mg and 120 mg [1]. The DLT profile is qualitatively similar to that of volasertib (MTD 300 mg, DLTs: neutropenia, thrombocytopenia) [2]. However, MK-1496's DLTs occurred at a relatively low absolute dose, suggesting potent target engagement at low systemic exposure.

PLK1 inhibitor MTD DLT hematotoxicity safety

Early Signal of Clinical Antitumor Activity – Objective Responses in Phase I

Two confirmed partial responses (PRs) were observed among 17 heavily pre-treated patients in the MK-1496 Phase I trial: one patient with parotid gland carcinoma at 80 mg and one with small cell lung cancer at 120 mg [1]. In comparison, the Phase I study of volasertib reported 3 PRs among 65 patients (NSCLC, urothelial, ovarian) [2], yielding a response rate of 4.6 % vs. 11.8 % for MK-1496, although small sample sizes preclude definitive comparison.

PLK1 inhibitor objective response Phase I parotid gland carcinoma small cell lung cancer

Optimal Research and Procurement Application Scenarios for MK-1496


Preclinical In Vivo Oncology Studies Requiring Oral Dosing

When a PLK1 inhibitor must be administered by oral gavage in rodent tumor models to mimic clinical oral exposure and avoid stress-induced artefacts from repeated intraperitoneal or intravenous injections, MK-1496 is the only clinically characterized PLK1 inhibitor with an established oral formulation and published human PK that can be allometrically scaled for preclinical dose selection [1].

Chronic Dosing Regimens and Intermittent Schedules

For studies requiring intermittent dosing (e.g., twice‑weekly) to manage hematologic toxicity while maintaining target suppression, MK-1496's half-life of 25‑47 hours provides a pharmacokinetic rationale for drug‑holiday periods that is not achievable with shorter‑acting agents like BI 2536, and its toxicity is more rapidly reversible than that of the ultra‑long‑acting volasertib [1][2].

Parotid Gland Carcinoma or Small Cell Lung Cancer Xenograft Models

Based on the two confirmed partial responses observed in the Phase I trial (parotid gland carcinoma and SCLC), MK-1496 may be prioritized for efficacy testing in patient‑derived xenograft (PDX) or cell‑line xenograft models of these specific tumor types, where proof‑of‑concept clinical activity has already been demonstrated [1].

Pharmacodynamic Biomarker Development Using Neutropenia as a Surrogate

The Phase I study established that MK-1496‑induced neutropenia correlates with pharmacokinetic parameters and serves as a mechanism‑based pharmacodynamic marker of PLK1 inhibition. This enables preclinical PK/PD modeling studies where neutrophil counts can be used as a translational biomarker to bridge rodent and human exposure‑response relationships [1].

Quote Request

Request a Quote for (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.